1,7-Diphenylnona-2,4,6-trien-8-YN-1-one
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Overview
Description
1,7-Diphenylnona-2,4,6-trien-8-YN-1-one is an organic compound with a unique structure characterized by a conjugated system of double and triple bonds. This compound consists of a nine-carbon chain with phenyl groups attached at the first and seventh positions, and a ketone group at the first position. The presence of multiple conjugated systems makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diphenylnona-2,4,6-trien-8-YN-1-one can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions. For instance, the Sonogashira coupling reaction can be employed to form the carbon-carbon triple bond. This reaction typically involves the use of a palladium catalyst, a copper co-catalyst, and an appropriate base under an inert atmosphere.
Another method involves the use of Wittig reactions to form the conjugated double bonds. This reaction requires the use of phosphonium ylides and aldehydes or ketones as starting materials. The reaction conditions usually involve the use of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and high yield. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions and minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
1,7-Diphenylnona-2,4,6-trien-8-YN-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form alkanes or alkenes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the conjugated system.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,7-Diphenylnona-2,4,6-trien-8-YN-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of conjugated systems and their reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,7-Diphenylnona-2,4,6-trien-8-YN-1-one involves its interaction with molecular targets through its conjugated system. The compound can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the presence of the ketone group allows for hydrogen bonding interactions with biological molecules, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
Tropone: A seven-membered ring compound with a conjugated system and a ketone group.
Tropolone: Similar to tropone but with an additional hydroxyl group.
1,4-Diphenylbutadiyne: A compound with a similar conjugated system but lacking the ketone group.
Uniqueness
1,7-Diphenylnona-2,4,6-trien-8-YN-1-one is unique due to its extended conjugated system and the presence of both phenyl groups and a ketone group
Properties
CAS No. |
61571-60-6 |
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Molecular Formula |
C21H16O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
1,7-diphenylnona-2,4,6-trien-8-yn-1-one |
InChI |
InChI=1S/C21H16O/c1-2-18(19-13-7-3-8-14-19)12-6-5-11-17-21(22)20-15-9-4-10-16-20/h1,3-17H |
InChI Key |
GQEOWZDPBGLGOA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=CC=CC=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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